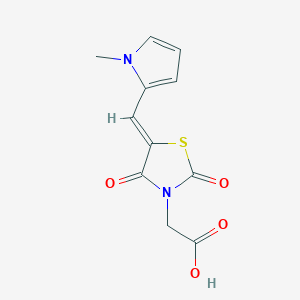

![molecular formula C26H33N3 B12121899 4-Methyl-5-undecylindolo[2,3-b]quinoxaline](/img/structure/B12121899.png)

4-Methyl-5-undecylindolo[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-5-undecylindolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science and medicinal chemistry due to their unique structural and electronic properties . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activities .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methyl-5-undecylindolo[2,3-b]chinoxalin beinhaltet typischerweise die Kondensation von Isatin mit o-Phenylendiamin . Diese Reaktion wird häufig durch Brønsted-Säuren wie Essigsäure, Ameisensäure oder Salzsäure katalysiert . Neuere Fortschritte haben die Verwendung von kupferdotierten CdS-Nanopartikeln und Cer(IV)-oxid-Nanopartikeln als Katalysatoren eingeführt, die sich in wässrigen Medien und unter Mikrowellenbestrahlung als wirksam erwiesen haben .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Indolo[2,3-b]chinoxalin-Derivate basieren oft auf Übergangsmetall-katalysierten Kreuzkupplungsreaktionen und der direkten C–H-Funktionalisierung . Diese Verfahren sind skalierbar und können hohe Ausbeuten erzielen, was sie für die großtechnische Produktion geeignet macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methyl-5-undecylindolo[2,3-b]chinoxalin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am Indol-Stickstoff oder am Chinoxalinring stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Kaliumcarbonat.

Hauptprodukte

Oxidation: Bildung von Chinoxalin-N-oxid-Derivaten.

Reduktion: Bildung von reduzierten Indolochinoxalin-Derivaten.

Substitution: Bildung von N-alkylierten Indolochinoxalin-Derivaten.

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-undecylindolo[2,3-b]chinoxalin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Zeigt antivirale, antitumorale und antidiabetische Aktivitäten.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Methyl-5-undecylindolo[2,3-b]chinoxalin beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Es wirkt als Kinaseinhibitor und stört die Aktivität von Enzymen, die an der Zellsignalübertragung beteiligt sind . Diese Inhibition kann zur Herunterregulierung wichtiger Proteine und Gene führen, die an der Zellproliferation und dem Zellüberleben beteiligt sind, wodurch sie gegen Krebszellen wirksam wird .

Wirkmechanismus

The mechanism of action of 4-Methyl-5-undecylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the downregulation of key proteins and genes involved in cell proliferation and survival, making it effective against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indolo[2,3-b]chinoxalin: Die Stammverbindung mit ähnlichen strukturellen Merkmalen.

6H-Indolo[2,3-b]chinoxalin: Ein weiteres Derivat mit ähnlichen biologischen Aktivitäten.

Pyrrolo[3,2-b]chinoxalin: Eine verwandte Verbindung mit Kinaseinhibitor-Eigenschaften.

Einzigartigkeit

4-Methyl-5-undecylindolo[2,3-b]chinoxalin zeichnet sich durch sein spezifisches Substitutionsschema aus, das seine Löslichkeit und Stabilität erhöht . Dies macht es besonders geeignet für Anwendungen in nichtwässrigen Redox-Fließbatterien und anderen industriellen Anwendungen .

Eigenschaften

Molekularformel |

C26H33N3 |

|---|---|

Molekulargewicht |

387.6 g/mol |

IUPAC-Name |

7-methyl-6-undecylindolo[3,2-b]quinoxaline |

InChI |

InChI=1S/C26H33N3/c1-3-4-5-6-7-8-9-10-13-19-29-25-20(2)15-14-16-21(25)24-26(29)28-23-18-12-11-17-22(23)27-24/h11-12,14-18H,3-10,13,19H2,1-2H3 |

InChI-Schlüssel |

YLZPNEKEPDGWKB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12121828.png)

![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)

![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)

![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)

![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12121849.png)

![3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12121859.png)

![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)

![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)